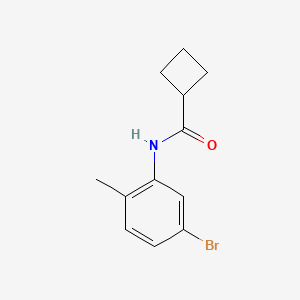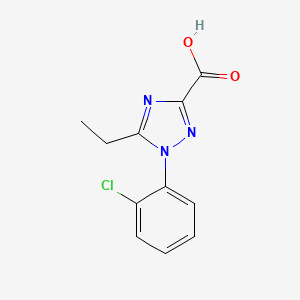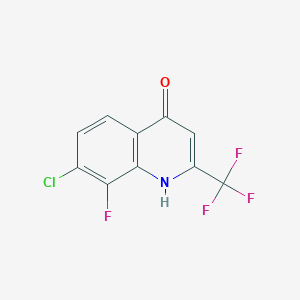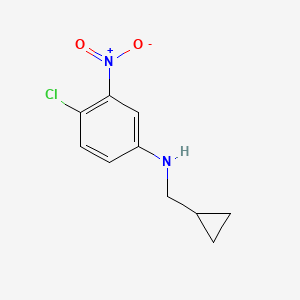
N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide
Vue d'ensemble
Description
N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide is a research compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol1. The purity of this compound is usually around 95%1.
Synthesis Analysis
The synthesis pathway for N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide involves the reaction of 2-bromo-5-methylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base to form the corresponding acid chloride. This is then reacted with an amine, such as methylamine, to form the final product1. The product is purified by recrystallization or other suitable methods1.Molecular Structure Analysis
The InChI Key for N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide is AISMQMIJZDZEAW-UHFFFAOYSA-N1. The Canonical SMILES for this compound is CC1=CC(=C(C=C1)Br)NC(=O)C2CCC21.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide include the reaction of 2-bromo-5-methylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base, such as triethylamine, to form the corresponding acid chloride. This acid chloride is then reacted with an amine, such as methylamine, to form N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide1.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide are not specified in the retrieved resources.Applications De Recherche Scientifique
-
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The methods of application or experimental procedures for these compounds would depend on the specific biological activity being studied. Typically, these compounds would be synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
(5-Bromo-2-fluoro-3-methylphenyl)boronic acid
- Application Summary : This compound is likely used as a reagent in organic synthesis, although specific applications are not mentioned in the source .
- Methods of Application : As a reagent, this compound would be used in various organic reactions. The specific methods of application would depend on the reaction being carried out .
- Results or Outcomes : The outcomes of using this reagent would depend on the specific reaction being carried out .
-
N-(5-Bromo-2-methylphenyl)acetamide
- Application Summary : This compound is likely used as a reagent in organic synthesis, although specific applications are not mentioned in the source .
- Methods of Application : As a reagent, this compound would be used in various organic reactions. The specific methods of application would depend on the reaction being carried out .
- Results or Outcomes : The outcomes of using this reagent would depend on the specific reaction being carried out .
Safety And Hazards
N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide is intended for research use only and is not for human or veterinary use1.
Orientations Futures
The future directions for N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide are not specified in the retrieved resources.
Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-5-6-10(13)7-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAVBHOIENEQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-methylphenyl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419164.png)


![N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B1419169.png)


![2-chloro-N-[4-(dimethylamino)phenyl]propanamide hydrochloride](/img/structure/B1419173.png)
![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B1419174.png)
![2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane](/img/structure/B1419175.png)
![3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419176.png)
![5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B1419177.png)
![1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol](/img/structure/B1419180.png)
![6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419183.png)
![2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine](/img/structure/B1419184.png)